molecular formula C17H21NO3 B4750463 N-isopropyl-3-[5-(4-methoxyphenyl)-2-furyl]propanamide

N-isopropyl-3-[5-(4-methoxyphenyl)-2-furyl]propanamide

Cat. No. B4750463
M. Wt: 287.35 g/mol
InChI Key: WPBLPOZFYNPNER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “N-isopropyl-3-[5-(4-methoxyphenyl)-2-furyl]propanamide” often involves multi-step reactions that include the formation of intermediate products, such as furyl- and phenyl-substituted propanamides. For instance, the preparation of N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides through the reaction of amines with propanoic acid derivatives showcases a method to synthesize structurally similar compounds (Kitagawa, Akiyama, & Masai, 2001).

Molecular Structure Analysis

The molecular structure of related compounds often features a complex arrangement of atoms, with specific configurations around the furyl and methoxyphenyl groups. These structures can be elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography, providing insights into the spatial arrangement and electronic properties of the molecule. An example of such analysis can be found in the study of N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, which was determined through X-ray diffraction and NMR methods (Cabezas et al., 1988).

Chemical Reactions and Properties

Compounds containing the furyl and methoxyphenyl groups participate in a variety of chemical reactions, such as nucleophilic substitutions and condensations, to form a wide range of derivatives with different functional groups. These reactions can significantly alter the chemical and biological properties of the molecules. For example, the reaction of furyl-propanamides with nucleophiles can lead to substitution products that have different chemical behaviors and potential applications (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

properties

IUPAC Name

3-[5-(4-methoxyphenyl)furan-2-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12(2)18-17(19)11-9-15-8-10-16(21-15)13-4-6-14(20-3)7-5-13/h4-8,10,12H,9,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBLPOZFYNPNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(propan-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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